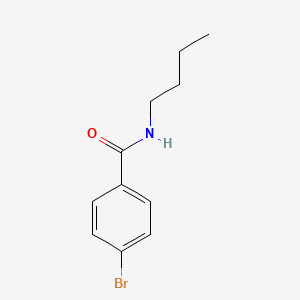

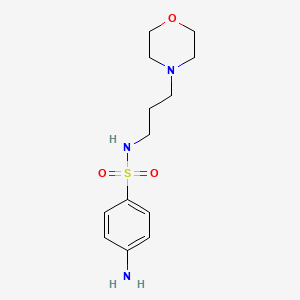

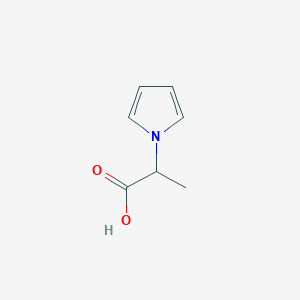

![molecular formula C7H3F3N6 B1276299 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 890091-74-4](/img/structure/B1276299.png)

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported through efficient one-pot reactions. For instance, a series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized using a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of NaOH in ethanol. This method offers advantages such as short reaction times, good yields, high selectivity, and operational simplicity . Another study reported the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which also highlights the versatility of the triazolopyrimidine core for the development of biologically active compounds .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic techniques. For example, triorganotin(IV) complexes of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and characterized by 1H, 13C, and 119Sn NMR, IR, Raman, and 119Sn Mossbauer spectroscopy. X-ray crystallography provided insights into the geometry of these complexes, revealing a trigonal bipyramidal structure with organic groups on the equatorial plane .

Chemical Reactions Analysis

The triazolopyrimidine derivatives have been used to synthesize various complexes, indicating their reactivity and potential as ligands in coordination chemistry. The study of triorganotin(IV) derivatives of a related compound demonstrated the ability to form complexes with different geometries and coordination modes, which were also tested for their antimicrobial activity against Gram-positive bacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their solvation state. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two different solvates, with the DMF solvate exhibiting a layered structural arrangement and the monohydrate displaying a three-dimensional supramolecular architecture through hydrogen bonding and weak π-π stacking interactions. These findings suggest that the solvation environment can significantly affect the molecular conformation and intermolecular interactions of triazolopyrimidine derivatives .

Scientific Research Applications

Microwave-Assisted Synthesis

- Anticonvulsant Potential : A derivative, 7-Amino-3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile, shows promise as an anticonvulsant agent. This derivative was synthesized using a microwave-assisted method, demonstrating an efficient, green, and high-yield synthetic approach (Divate & Dhongade-Desai, 2014).

Regioselective Synthesis in Water

- Environmental Friendly Synthesis : The on-water synthesis of 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles highlights an environmentally friendly approach, with advantages like high yield, short reaction times, and simple workup procedures (Gol, Khatri & Barot, 2019).

One-Pot Synthesis Methods

- Operational Simplicity and Selectivity : Novel derivatives of the compound were synthesized using one-pot reactions, showcasing short reaction times and high selectivity. This method emphasizes operational simplicity (Ablajan, Kamil, Tuoheti & Wan-fu, 2012).

Synthesis and Characterization

- Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and possible biological activity of the compound's coordination compounds, including analysis of hydrogen-bonding energies (Canfora, Pillet, Espinosa & Ruisi, 2010).

Potential Antiasthma Agents

- Mediator Release Inhibition : Derivatives of 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile were found to inhibit mediator release, indicating potential as antiasthma agents. The synthesis involved multiple steps, including cyclization and rearrangement (Medwid et al., 1990).

Ultrasonic-Assisted Synthesis

- Innovative Synthesis Techniques : The use of ultrasonication in the synthesis of derivatives of the compound showcases innovative approaches in chemical synthesis, leading to the formation of complex molecules (Sakhno et al., 2020).

Mechanism of Action

Target of Action

Similar nitrile-containing azoloazines with a bridged nitrogen atom have shown potential antiviral and antidiabetic activity .

Mode of Action

It has been suggested that substituents located in the azole moiety and at the c6 atom of the heterocyclic system play an important role in the formation of biological effects of azoloazines .

Biochemical Pathways

It has been noted that the presence of (het)aryl fragment in the azole ring is associated with an increase in affinity to adenosine receptors , while the presence of an alkylsulfonyl residue favors antiviral activity .

Result of Action

Compounds with similar structures have shown a wide range of useful effects, including antiviral, antiseptic, anticoagulant, antidiabetic, and anti-inflammatory activity .

properties

IUPAC Name |

7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N6/c8-7(9,10)5-14-6-13-2-3(1-11)4(12)16(6)15-5/h2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSUTSXPAIJGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NN2C(=C1C#N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144503 |

Source

|

| Record name | 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890091-74-4 |

Source

|

| Record name | 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)